molecular formula C21H27N3O5 B11827823 4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)morpholine

4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)morpholine

Cat. No.: B11827823
M. Wt: 401.5 g/mol
InChI Key: WCTQXSFJCDFUEE-UHFFFAOYSA-N
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Description

4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)morpholine is a complex organic compound that features a morpholine ring, a cyclohexyl group, and an oxazole ring substituted with a methoxy group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)morpholine typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The cyclohexyl group and the methoxy group are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving morpholine and oxazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)morpholine involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)piperidine
  • **4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)pyrrolidine

Uniqueness

4-(Cyclohexyl(5-methoxy-4-(4-nitrophenyl)oxazol-2-YL)methyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

4-[cyclohexyl-[5-methoxy-4-(4-nitrophenyl)-1,3-oxazol-2-yl]methyl]morpholine

InChI

InChI=1S/C21H27N3O5/c1-27-21-18(15-7-9-17(10-8-15)24(25)26)22-20(29-21)19(16-5-3-2-4-6-16)23-11-13-28-14-12-23/h7-10,16,19H,2-6,11-14H2,1H3

InChI Key

WCTQXSFJCDFUEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(O1)C(C2CCCCC2)N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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